molecular formula C13H15ClN2O2S B13405747 2-(3-Methylanilino)benzenesulfonamide;hydrochloride

2-(3-Methylanilino)benzenesulfonamide;hydrochloride

Cat. No.: B13405747
M. Wt: 298.79 g/mol
InChI Key: DHTSRBGQHIXHIS-UHFFFAOYSA-N
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Description

4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a derivative of pyridine and sulfonamide, featuring a methylphenyl group attached to the amino group. This compound is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in a solvent such as water, and the mixture is heated to around 90°C for a minimum of 3 hours. The progress of the reaction is monitored using High-Performance Liquid Chromatography (HPLC). After completion, the mixture is cooled, and the pH is adjusted to neutral using sodium bicarbonate. The product is then precipitated, filtered, and purified .

Industrial Production Methods

In industrial settings, the synthesis process is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.

    Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and coupling agents like diazonium salts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce azo compounds.

Scientific Research Applications

4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE
  • 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE
  • 4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE SULFATE

Uniqueness

4-[(3-METHYLPHENYL)AMINO]-3-PYRIDINESULFONAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain pharmaceutical and industrial applications where these properties are advantageous .

Properties

Molecular Formula

C13H15ClN2O2S

Molecular Weight

298.79 g/mol

IUPAC Name

2-(3-methylanilino)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H14N2O2S.ClH/c1-10-5-4-6-11(9-10)15-12-7-2-3-8-13(12)18(14,16)17;/h2-9,15H,1H3,(H2,14,16,17);1H

InChI Key

DHTSRBGQHIXHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2S(=O)(=O)N.Cl

Origin of Product

United States

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